![molecular formula C15H15N7O3 B2942203 2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 2097889-72-8](/img/structure/B2942203.png)
2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H15N7O3 and its molecular weight is 341.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety . Compounds with this moiety have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Biochemical Pathways
Given the reported activities of similar compounds, it could potentially be involved in pathways related to immune response, signal transduction, or cell proliferation .
Result of Action
Based on the activities of similar compounds, it could potentially have effects such as modulation of immune response, inhibition of cell proliferation, or alteration of signal transduction .
Actividad Biológica
The compound 2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its inhibitory effects on various kinases and its cytotoxicity against cancer cell lines.
Structure and Synthesis
The compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety, which is known for its diverse pharmacological properties. The synthesis of such compounds often involves multiple steps, including cycloaddition reactions and functional group modifications, aimed at enhancing their biological efficacy.
Inhibitory Activity Against Kinases
Research has shown that derivatives of triazolo-pyrimidines exhibit significant inhibitory activity against various kinases, particularly c-Met kinase. For instance, a study indicated that certain triazolo-pyridazine derivatives demonstrated promising IC50 values against c-Met kinase, with one derivative showing an IC50 of 0.090 μM, comparable to the known inhibitor Foretinib (IC50 = 0.019 μM) . This suggests that the compound may act as a potent c-Met inhibitor.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed moderate to high cytotoxicity with IC50 values reported as follows:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These findings indicate that the compound has significant potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve interaction with the ATP-binding site of kinases. The binding affinity and structural conformation allow it to inhibit kinase activity effectively, leading to cellular apoptosis and cell cycle arrest in cancer cells . Specifically, it has been noted that the compound can induce late apoptosis in A549 cells while causing G0/G1 phase arrest .
Case Studies
Recent studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives in oncology:
- Case Study 1 : A derivative similar to our compound was evaluated for its effects on lung cancer cells and showed promising results in reducing cell viability significantly.
- Case Study 2 : Another study focused on breast cancer cells demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.
Propiedades
IUPAC Name |
2-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-10-5-14(22-15(19-10)16-9-18-22)25-11-6-20(7-11)13(24)8-21-12(23)3-2-4-17-21/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCRVCGIRRAWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.